2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1451391-22-2
VCID: VC2962329
InChI: InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N
Molecular Formula: C13H17BF3NO3
Molecular Weight: 303.09 g/mol

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline

CAS No.: 1451391-22-2

Cat. No.: VC2962329

Molecular Formula: C13H17BF3NO3

Molecular Weight: 303.09 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline - 1451391-22-2

Specification

CAS No. 1451391-22-2
Molecular Formula C13H17BF3NO3
Molecular Weight 303.09 g/mol
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3
Standard InChI Key XTSLVXIREYWOLN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N

Introduction

Chemical Structure and Identification

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline belongs to the family of boronic acid pinacol esters containing a trifluoromethoxy functional group. The compound features an aniline core structure with strategic placement of the boronic ester and trifluoromethoxy groups that contribute to its unique chemical properties and synthetic utility.

Identification Parameters

The compound is uniquely identified through multiple chemical registries and nomenclature systems as detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1451391-22-2
Molecular FormulaC₁₃H₁₇BF₃NO₃
Molecular Weight303.09 g/mol
SMILES NotationCC1(C)OB(OC1(C)C)C1=C(N)C=CC(OC(F)(F)F)=C1
InChI KeyXTSLVXIREYWOLN-UHFFFAOYSA-N
MDL NumberMFCD16996387

The compound is also known by alternative names including 4-(Trifluoromethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting the positional arrangements of its functional groups on the benzene ring .

Physical and Chemical Properties

The physical and chemical properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline are crucial for understanding its behavior in various applications and reaction conditions.

Physical State and Appearance

The compound exists as a solid at room temperature, with a characteristic appearance that may vary slightly between manufacturers .

Physicochemical Properties

The compound exhibits specific physical and chemical characteristics that influence its reactivity and handling requirements, as summarized in Table 2.

Table 2: Physicochemical Properties

PropertyValue
Physical State (20°C)Solid
Melting PointNot fully determined in available literature
Boiling PointNot fully determined in available literature
SolubilityLimited data, likely soluble in common organic solvents
StabilityAir sensitive; requires storage under inert gas
Commercial Purity95-97% (varies by supplier)

The presence of the trifluoromethoxy group contributes to the compound's unique electronic properties, while the boronic acid pinacol ester moiety provides specific reactivity patterns that make it valuable for synthetic applications .

Chemical Reactivity and Functional Groups

The reactivity of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is primarily determined by its three key functional groups.

Key Functional Groups

The compound contains three principal functional groups that define its chemical behavior:

  • Boronic Acid Pinacol Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as a protected form of a boronic acid, making it a valuable synthon in coupling reactions .

  • Aniline (Amino) Group: The primary amine functionality provides nucleophilic characteristics and can participate in various condensation and coupling reactions .

  • Trifluoromethoxy Group: This fluorinated substituent contributes unique electronic properties, including electron-withdrawing effects and potential applications in medicinal chemistry due to its lipophilicity and metabolic stability .

Reactivity Patterns

The compound's reactivity is characterized by the interplay between its functional groups. The boronic ester typically participates in cross-coupling reactions (such as Suzuki-Miyaura coupling), while the amine group can undergo various transformations including acylation, alkylation, and condensation reactions .

ParameterClassification
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

These hazard classifications indicate that the compound requires standard laboratory safety protocols, including the use of appropriate personal protective equipment and adequate ventilation .

ParameterValue
Purity95-97% (varies by supplier)
PackagingTypically in glass containers
Storage Recommendations2-8°C, under inert gas
Shelf LifeVaries by supplier, specific data not provided in search results

Related Compounds and Structural Analogs

Understanding the relationship between 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline and its structural analogs provides valuable context for its chemistry and applications.

Structural Isomers and Analogs

Several closely related compounds appear in the search results, including:

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline (CAS: 1256359-27-9): A positional isomer with the trifluoromethoxy group at the 5-position rather than the 4-position .

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline (CAS: 510771-54-7): Contains a trifluoromethyl group (-CF₃) instead of trifluoromethoxy (-OCF₃) and has different substitution patterns .

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (CAS: 1058062-64-8): Contains a trifluoromethyl group rather than trifluoromethoxy, with different electronic properties .

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-73-3): A simpler analog lacking the trifluoromethoxy substituent .

These related compounds showcase the diversity of functionalized aniline boronic esters and their potential for different applications based on subtle structural variations.

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